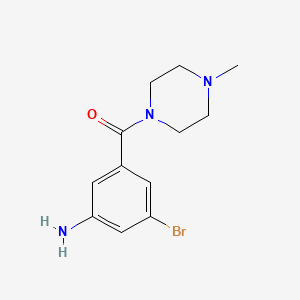

(3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC13483254

Molecular Formula: C12H16BrN3O

Molecular Weight: 298.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16BrN3O |

|---|---|

| Molecular Weight | 298.18 g/mol |

| IUPAC Name | (3-amino-5-bromophenyl)-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H16BrN3O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5,14H2,1H3 |

| Standard InChI Key | RSPNLMXHJZGROR-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, (3-amino-5-bromophenyl)-(4-methylpiperazin-1-yl)methanone, reflects its core structure:

-

Aromatic ring: A 3-amino-5-bromophenyl group, where bromine and amino substituents occupy the meta and para positions relative to the methanone linkage.

-

Methanone bridge: Connects the aromatic ring to the piperazine moiety.

-

Piperazine group: A 4-methylpiperazine unit, contributing basicity and potential for hydrogen bonding.

The molecular formula is C₁₂H₁₆BrN₃O, with a molecular weight of 298.18 g/mol.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (3-amino-5-bromophenyl)-(4-methylpiperazin-1-yl)methanone |

| Molecular Formula | C₁₂H₁₆BrN₃O |

| Molecular Weight | 298.18 g/mol |

| CAS Number | 1083169-88-3 |

| SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N |

| InChI Key | RSPNLMXHJZGROR-UHFFFAOYSA-N |

The presence of both electron-withdrawing (bromine) and electron-donating (amino) groups on the aromatic ring creates a polarized electronic environment, influencing reactivity and interaction with biological targets.

Synthesis and Characterization

Synthetic Route

The synthesis typically involves a nucleophilic acyl substitution reaction between 3-amino-5-bromobenzoyl chloride and 4-methylpiperazine (Fig. 1).

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Base: Triethylamine to neutralize HCl byproduct.

-

Temperature: Room temperature or mild heating (40–60°C).

-

Time: 12–24 hours for completion.

Mechanism:

-

Deprotonation of 4-methylpiperazine by triethylamine.

-

Nucleophilic attack on the acyl chloride carbonyl carbon.

-

Elimination of chloride ion, forming the methanone bridge.

Purification:

-

Recrystallization: Using ethanol/water mixtures.

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluent.

Comparative Analysis with Related Compounds

Table 2: Comparative Properties of Piperazine Methanones

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume